(3Z)-3-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5-BROMO-2,3-DIHYDRO-1H-INDOL-2-ONE
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Overview
Description
The compound (3Z)-3-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5-BROMO-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a complex structure with multiple functional groups, including a bromine atom, a benzyloxy group, and a methoxy group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5-BROMO-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves several key steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent like chloroform or dichloromethane to introduce the bromine atom at the 5-position.
Benzylidene Formation: The benzylidene moiety is introduced by condensing the brominated indole with 2-(benzyloxy)-3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the benzylidene double bond can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The bromine atom allows for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of benzylic alcohols or carboxylic acids.
Reduction: Formation of the corresponding reduced indole derivative.
Substitution: Formation of substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In organic synthesis, (3Z)-3-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5-BROMO-2,3-DIHYDRO-1H-INDOL-2-ONE can serve as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it useful in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its indole core is a common motif in many biologically active molecules, and modifications to its structure could lead to compounds with therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry
In material science, the compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), due to its conjugated system and potential for electronic interactions.
Mechanism of Action
The mechanism by which (3Z)-3-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5-BROMO-2,3-DIHYDRO-1H-INDOL-2-ONE exerts its effects would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions. The presence of the bromine atom and the benzylidene moiety could enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-[2-(benzyloxy)-3-methoxybenzylidene]-1,3-dihydro-2H-indol-2-one: Lacks the bromine atom, which could affect its reactivity and binding properties.
(3Z)-3-[2-(benzyloxy)-3-methoxybenzylidene]-5-chloro-1,3-dihydro-2H-indol-2-one: Similar structure but with a chlorine atom instead of bromine, which could influence its chemical and biological properties.
(3Z)-3-[2-(benzyloxy)-3-methoxybenzylidene]-5-fluoro-1,3-dihydro-2H-indol-2-one: Contains a fluorine atom, potentially altering its electronic properties and reactivity.
Uniqueness
The presence of the bromine atom in (3Z)-3-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5-BROMO-2,3-DIHYDRO-1H-INDOL-2-ONE makes it unique compared to its analogs. Bromine’s larger size and different electronic properties compared to chlorine or fluorine can lead to distinct reactivity patterns and interactions with biological targets, potentially resulting in unique biological activities and applications.
Properties
Molecular Formula |
C23H18BrNO3 |
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Molecular Weight |
436.3 g/mol |
IUPAC Name |
(3Z)-5-bromo-3-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C23H18BrNO3/c1-27-21-9-5-8-16(22(21)28-14-15-6-3-2-4-7-15)12-19-18-13-17(24)10-11-20(18)25-23(19)26/h2-13H,14H2,1H3,(H,25,26)/b19-12- |
InChI Key |
LSZOHTVJOMIOOO-UNOMPAQXSA-N |
SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C=C3C4=C(C=CC(=C4)Br)NC3=O |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C=C3C4=C(C=CC(=C4)Br)NC3=O |
Origin of Product |
United States |
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